N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a benzodioxine ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation of 4-methoxyacetophenone with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures (around 70°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-methoxyphenylethylamine derivatives.
Substitution: Formation of various substituted benzodioxine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel organic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxyphenyl and benzodioxine moieties is particularly significant in these studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to interact with various biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the benzodioxine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic sites within proteins, potentially leading to more potent biological effects compared to its analogs.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-12(13-3-6-15(22-2)7-4-13)19-20-18(21)14-5-8-16-17(11-14)24-10-9-23-16/h3-8,11H,9-10H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
KPYWENOGWXFNKF-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=C(C=C1)OCCO2)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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